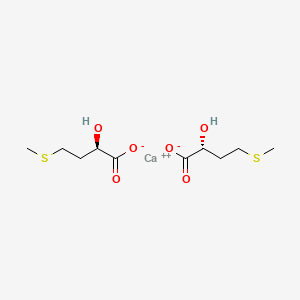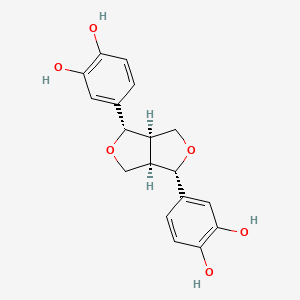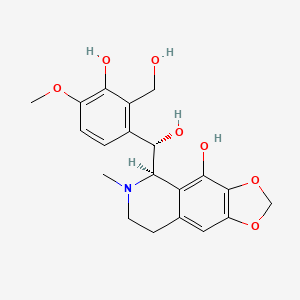
Narcotolinogendiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Narcotolinogendiol (NLG) is a novel synthetic compound derived from the alkaloid narcotine, a natural product found in the leaves of certain species of the Solanaceae family. NLG has been found to possess a variety of pharmacological activities, including analgesic, anti-inflammatory, anxiolytic, and anti-depressant effects. NLG has also been studied for its potential therapeutic applications in a variety of conditions, including cancer, chronic pain, and anxiety.
Applications De Recherche Scientifique
Pharmacogenetics in Addiction Treatment : Pharmacogenetic tests in narcology can predict the effectiveness and tolerability of addiction pharmacotherapy. Genetic engineering methods could emerge as new approaches in addiction treatment (Krupitsky, Akhmetova, & Asadullin, 2019).
Genetic Basis of Narcolepsy : Canine narcolepsy is caused by a mutation in the hypocretin (orexin) receptor 2 gene. This discovery has led to new therapeutic approaches for narcoleptic patients (Lin et al., 1999).
Pharmacogenomics in Clinical Practice : The NIH Pharmacogenetics Research Network aims to correlate drug response with genetic variation. This research spans various medical disorders and focuses on proteins that interact with drugs, paving the way for personalized medicine (Giacomini et al., 2007).
Advances in Narcolepsy Treatment : Recent advancements in narcolepsy treatment include wake-promoting agents, selective histamine H3 receptor inverse agonists, and the development of nonpeptide orexin receptor agonists. Immune-based therapies might also play a role in the future (Barateau & Dauvilliers, 2019).
Orexin System in Sleep Disorders : The orexin system, involving orexin receptors and neuropeptide agonists, is a key area for developing treatments for narcolepsy and insomnia. FDA-approved orexin receptor antagonists have been effective for insomnia treatment (Roecker, Cox, & Coleman, 2016).
Pharmacogenetics in Psychiatry : Pharmacogenetic research in psychiatry has found correlations between genetic variants and drug responses, particularly in dopaminergic and serotonergic receptors. This knowledge aids in designing safer and more efficient psychiatric drugs (Staddon, Arranz, Mancama, Mata, & Kerwin, 2002).
Pharmacogenomics for Individualized Medicine : The goal of pharmacogenomics is to individualize therapy based on the variability of the human genome's influence on drug response. Translational research in this area ranges from genotype-phenotype relationship discovery to clinical trials (Crews et al., 2012).
Propriétés
IUPAC Name |
(5R)-5-[(S)-hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-21-6-5-10-7-14-20(28-9-27-14)19(25)15(10)16(21)18(24)11-3-4-13(26-2)17(23)12(11)8-22/h3-4,7,16,18,22-25H,5-6,8-9H2,1-2H3/t16-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFLKQCTMVJZLG-AEFFLSMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Narcotolinogendiol | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

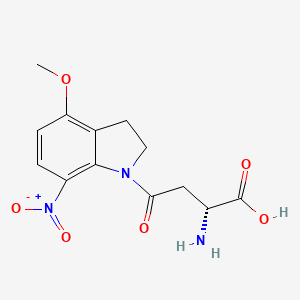
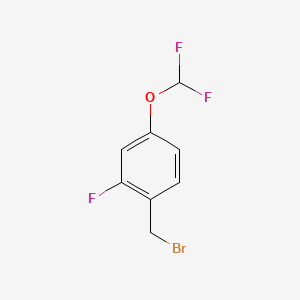
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)
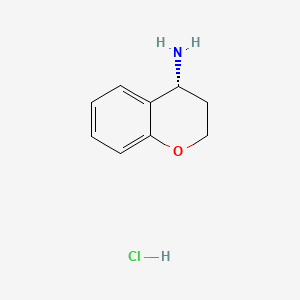
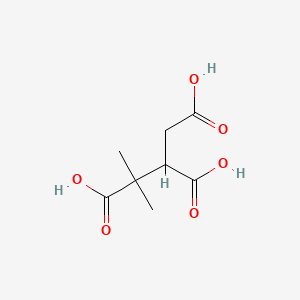
![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/no-structure.png)
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
![6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one](/img/structure/B565851.png)
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)
